molecular formula C12H23NO3 B6353536 tert-butyl 3-{[(oxolan-2-yl)methyl]amino}propanoate CAS No. 1049155-73-8

tert-butyl 3-{[(oxolan-2-yl)methyl]amino}propanoate

Cat. No.: B6353536
CAS No.: 1049155-73-8
M. Wt: 229.32 g/mol
InChI Key: PDRZELNRIGBAJE-UHFFFAOYSA-N
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Description

tert-Butyl 3-{[(oxolan-2-yl)methyl]amino}propanoate: is an organic compound with the molecular formula C12H23NO3 . It is a derivative of β-alanine, where the amino group is substituted with an oxolan-2-ylmethyl group and the carboxyl group is esterified with a tert-butyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-{[(oxolan-2-yl)methyl]amino}propanoate typically involves the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures, ensuring the use of appropriate safety measures and optimizing reaction conditions for higher yields and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of tert-butyl 3-{[(oxolan-2-yl)methyl]amino}propanoate involves its interaction with specific molecular targets, leading to various biochemical effects. The oxolan-2-ylmethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function .

Properties

IUPAC Name

tert-butyl 3-(oxolan-2-ylmethylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-12(2,3)16-11(14)6-7-13-9-10-5-4-8-15-10/h10,13H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDRZELNRIGBAJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCNCC1CCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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